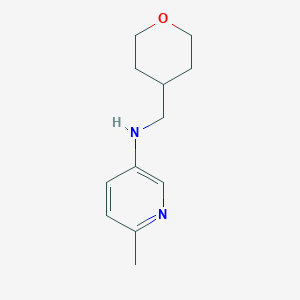
6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine is a chemical compound with the molecular formula C12H18N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with an oxidized side chain, while reduction may produce a more saturated compound.
Scientific Research Applications
6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A similar compound with a pyridine ring but different substituents.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Another derivative with a methyl group at a different position.
Uniqueness
6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine is unique due to the presence of the oxan-4-ylmethyl group, which imparts specific chemical and biological properties. This makes it distinct from other pyridine derivatives and useful in various specialized applications.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
6-methyl-N-(oxan-4-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-12(9-13-10)14-8-11-4-6-15-7-5-11/h2-3,9,11,14H,4-8H2,1H3 |
InChI Key |
XZCCXBLHLGCSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13250709.png)
![2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13250712.png)
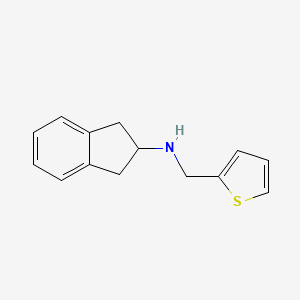
![N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13250725.png)
![(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13250729.png)
![Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine](/img/structure/B13250730.png)
![1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13250748.png)
![(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B13250752.png)
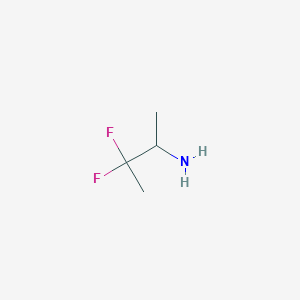

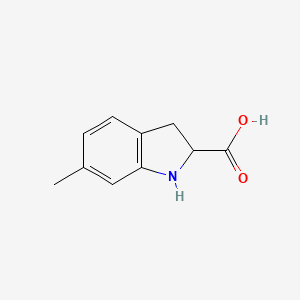
![2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13250777.png)
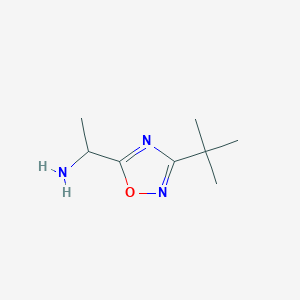
amine](/img/structure/B13250786.png)
